C11H15ClFN5O
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Overview
Description
The compound with the molecular formula C11H15ClFN5O is a chemical entity that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of extensive research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C11H15ClFN5O involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired chemical transformations. Common synthetic routes may involve nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Industrial Production Methods
Industrial production of This compound is usually carried out in large-scale reactors, where the reaction conditions are meticulously controlled to maximize yield and purity. The process may involve continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
C11H15ClFN5O: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.
Scientific Research Applications
C11H15ClFN5O: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of C11H15ClFN5O involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
C11H15ClFN5O: can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar molecular structures or functional groups
List of Similar Compounds
- C11H15ClFN5O2
- C11H15ClFN5O3
- C11H15ClFN5O4
These similar compounds may share some properties with This compound , but each has its unique characteristics that make it suitable for different applications.
Biological Activity
C11H15ClFN5O is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound can be characterized by its molecular formula, which indicates the presence of chlorine (Cl), fluorine (F), nitrogen (N), oxygen (O), and carbon (C). The specific arrangement of these atoms contributes to its unique biological properties.
Antimicrobial Activity
Case Studies:
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Antibacterial Efficacy :
Research has demonstrated that compounds similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, flavonoids derived from Combretum erythrophyllum displayed antimicrobial effects with minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/ml against pathogens such as Vibrio cholerae and Enterococcus faecalis . -
Synergistic Effects :
A study highlighted that certain compounds, when combined with traditional antibiotics like vancomycin and ciprofloxacin, showed an enhancement in antibacterial activity by factors ranging from 10 to 100 times against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . This suggests that this compound may have similar synergistic potential. -
Mechanism of Action :
The docking studies indicate that the S enantiomer of compounds related to this compound binds favorably with ATP-binding cassette transporters, which may play a role in its antibacterial mechanism .
Anti-inflammatory Activity
In addition to antimicrobial properties, this compound has been associated with anti-inflammatory effects. Flavonoids have shown higher anti-inflammatory activity compared to conventional drugs like mefenamic acid . This could be attributed to their ability to modulate inflammatory pathways and reduce oxidative stress.
Antioxidant Properties
Flavonoids similar to this compound have been noted for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative damage in cells, which is crucial for preventing various diseases linked to oxidative stress .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Properties
Molecular Formula |
C11H15ClFN5O |
---|---|
Molecular Weight |
287.72 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylamino]-1-(2-methyltetrazol-5-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C11H14FN5O.ClH/c1-17-15-11(14-16-17)10(18)7-13-6-8-2-4-9(12)5-3-8;/h2-5,10,13,18H,6-7H2,1H3;1H |
InChI Key |
MQEXQVXHFOWCDR-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C(CNCC2=CC=C(C=C2)F)O.Cl |
Origin of Product |
United States |
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